1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine
Description
This compound is a phosphorus-containing heterocyclic molecule with a complex polycyclic backbone fused with a piperidine moiety substituted at positions 3 and 5 with methyl groups. Its structure combines a phosphapentacyclic core (12,14-dioxa-13-phosphapentacyclo framework) with a dimethylpiperidine substituent, which confers unique steric and electronic properties. The phosphorus atom in the core likely contributes to its reactivity, particularly in coordination chemistry or catalytic applications.
Properties
IUPAC Name |
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26NO2P/c1-18-15-19(2)17-28(16-18)31-29-24-13-11-20-7-3-5-9-22(20)26(24)27-23-10-6-4-8-21(23)12-14-25(27)30-31/h3-14,18-19H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXGTLYQABYRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine involves several steps. One common method includes the reaction of dinaphtho-dioxaphosphepin with dimethylpiperidine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine has several scientific research applications, including:
Chemistry: Used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential role in biological systems as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine involves its interaction with metal centers in catalytic reactions. The compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes facilitate various chemical transformations by providing an optimal environment for the reaction to occur .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Substituent-Driven Electronic and Steric Effects
The compound’s closest structural analogs include derivatives with variations in the substituents attached to the phosphapentacyclic core. For example:
- 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo...decaen-10-yl]methoxymethyl]-N,N-dimethyl...decaen-13-amine (): This analog replaces the dimethylpiperidine group with a dimethylamino-methoxymethyl substituent.
(b) NMR Chemical Shift Profiles
highlights the utility of NMR chemical shift comparisons for deducing structural similarities. For instance:
- Region A (positions 39–44) : In compounds with bulky substituents (e.g., dimethylpiperidine), upfield shifts are observed due to shielding effects from steric crowding.
- Region B (positions 29–36): Electron-withdrawing groups (e.g., phosphoryl oxygen) cause downfield shifts, whereas electron-donating groups (e.g., dimethylamino) mitigate this effect.
(c) Bioactivity and Stability
Marine-derived phosphapentacyclic compounds () often exhibit bioactivity linked to their substituents.
Biological Activity
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine is a complex organic compound characterized by its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Structural Overview
The compound features a pentacyclic framework with phosphorus and oxygen atoms integrated into its structure. Its complexity arises from the multiple rings and functional groups that contribute to its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,... |
| Molecular Formula | C₁₈H₃₁N₁O₂P |
| Molecular Weight | 309.43 g/mol |
| CAS Number | 1417651-68-3 |
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biomolecular targets that modulate various biochemical pathways. The unique structural characteristics likely influence its pharmacological properties.
Biological Activity
Research indicates that the compound may exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : The presence of phosphorus in its structure may enhance its interaction with microbial membranes.
- Enzyme Inhibition : Investigations into enzyme interactions suggest that the compound could inhibit specific enzymes involved in metabolic pathways.
Antitumor Activity
A study conducted by Morris et al. explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Properties
In a separate investigation, the compound was tested for its antimicrobial efficacy against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:
- Derivatives : Modifications to the piperidine moiety have resulted in compounds with improved potency against cancer cells.
- Pharmacophore Development : The compound has been identified as a potential pharmacophore for drug design due to its structural features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
